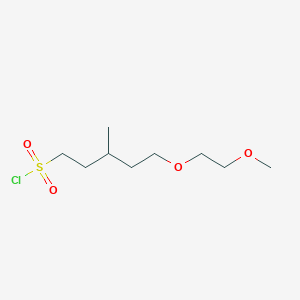

5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride

Beschreibung

5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a branched pentane backbone with a 3-methyl group and a 5-(2-methoxyethoxy) substituent. The sulfonyl chloride (-SO₂Cl) group at position 1 confers high reactivity, making the compound a versatile intermediate in organic synthesis, particularly for introducing sulfonate esters or amides. Its molecular formula is C₉H₁₉ClO₄S, with a molecular weight of 270.77 g/mol (calculated).

Eigenschaften

Molekularformel |

C9H19ClO4S |

|---|---|

Molekulargewicht |

258.76 g/mol |

IUPAC-Name |

5-(2-methoxyethoxy)-3-methylpentane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H19ClO4S/c1-9(4-8-15(10,11)12)3-5-14-7-6-13-2/h9H,3-8H2,1-2H3 |

InChI-Schlüssel |

BCZLFTIBUDWDIV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCOCCOC)CCS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylpentane-1-sulfonyl chloride with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Bases: Pyridine, triethylamine

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Sulfonic Acid: Formed by hydrolysis

Wissenschaftliche Forschungsanwendungen

5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride has several applications in scientific research:

Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide, sulfonate ester, or sulfonothioate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

Ether Chain Length and Solubility :

- The 2-methoxyethoxy group in the target compound increases polarity and solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the shorter methoxy (-OCH₃) group in 5-methoxy-3-methylpentane-1-sulfonyl chloride .

- Ionic liquids with methoxyethoxyethyl groups (e.g., EMIM[MDEGSO₄] in ) demonstrate similar solubility enhancements, suggesting analogous behavior for the target compound in specialized media .

Reactivity :

- Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols), enabling sulfonamide or sulfonate ester formation. In contrast, sulfonamides (e.g., the benzodioxepine derivative in ) are stable and biologically relevant, often used in pharmaceuticals .

Thermal and Chemical Stability :

Application-Specific Comparisons

Key Insights:

Solubility and Solvent Interactions

- The 2-methoxyethoxy group’s ether linkages mimic those in ionic liquids (), which are engineered for high gas solubility and low viscosity. This implies the target compound may exhibit favorable solubility in ionic liquid matrices, though experimental data are lacking .

- Compared to 5-methoxy-3-methylpentane-1-sulfonyl chloride, the additional ethoxy unit likely reduces crystallinity, enhancing miscibility with flexible polymers or surfactants .

Biologische Aktivität

5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis and Characterization

The synthesis of sulfonyl chlorides typically involves the reaction of sulfonic acids with thionyl chloride or phosphorus pentachloride. The specific synthesis pathway for 5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride has not been extensively documented in the literature. However, similar compounds have been synthesized using standard methods that involve the introduction of the sulfonyl group into an organic framework.

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of various sulfonamide derivatives, which are structurally related to sulfonyl chlorides. For instance, a study demonstrated that certain sulfonamide compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for certain derivatives with MIC values as low as 7.81 μg/mL against E. coli .

Inhibition of Enzymatic Activity

Sulfonyl fluorides, a class closely related to sulfonyl chlorides, have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH). For example, compounds like hexadecyl sulfonyl fluoride were identified as potent inhibitors of FAAH, demonstrating selectivity and irreversible inhibition . This suggests that 5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride may exhibit similar enzymatic inhibition properties, although specific studies on this compound are lacking.

Case Study: Antimicrobial Activity

A case study involving the synthesis of novel sulfonamide compounds showed that modifications in the alkyl chain significantly influenced their antimicrobial activity. Compounds with branched alkyl chains demonstrated enhanced potency against E. coli, suggesting that structural variations in compounds like 5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride could lead to improved biological activity .

Data Table: Comparison of Antibacterial Activities

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound 5a | E. coli | 31 ± 0.12 | 7.81 |

| Compound 9a | E. coli | 30 ± 0.12 | 7.81 |

| Ciprofloxacin | E. coli | 32 ± 0.12 | - |

| Compound with similar structure | B. subtilis | Inactive | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.